1-(2-hydroxyethyl)-3-[4-[[4-(2-hydroxyethylcarbamoylamino)phenyl]methyl]phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxyethyl)-3-[4-[[4-(2-hydroxyethylcarbamoylamino)phenyl]methyl]phenyl]urea is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes hydroxyethyl and carbamoylamino groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-3-[4-[[4-(2-hydroxyethylcarbamoylamino)phenyl]methyl]phenyl]urea typically involves the reaction of ethanolamine with urea derivatives. One common method is the transamidation of urea with monoethanolamine, where ammonia and unreacted monoethanolamine are removed by sparging with nitrogen . Another approach involves the N-carbamoylation of ethanolamine with potassium cyanate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The process typically includes steps to ensure the purity and stability of the final product, such as neutralizing any remaining ammonia or monoethanolamine with lactic acid .
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-3-[4-[[4-(2-hydroxyethylcarbamoylamino)phenyl]methyl]phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamoylamino groups can be reduced to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction of the carbamoylamino groups can produce primary amines.
Scientific Research Applications
1-(2-hydroxyethyl)-3-[4-[[4-(2-hydroxyethylcarbamoylamino)phenyl]methyl]phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-3-[4-[[4-(2-hydroxyethylcarbamoylamino)phenyl]methyl]phenyl]urea involves its interaction with specific molecular targets and pathways. The hydroxyethyl and carbamoylamino groups can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-hydroxyethyl)-3-[4-[[4-(2-hydroxyethylcarbamoylamino)phenyl]methyl]phenyl]urea is unique due to its specific combination of hydroxyethyl and carbamoylamino groups attached to a phenyl ring. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-[4-[[4-(2-hydroxyethylcarbamoylamino)phenyl]methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c24-11-9-20-18(26)22-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-19(27)21-10-12-25/h1-8,24-25H,9-13H2,(H2,20,22,26)(H2,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUBGQYVUZIPHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)NCCO)NC(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.